molecular formula C15H13NO5S B2443130 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid CAS No. 497061-29-7

2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid

Cat. No.: B2443130
CAS No.: 497061-29-7
M. Wt: 319.33
InChI Key: DQNMSZSPSGWMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Methoxycarbonyl)-3-thienylamine with 2-oxoethylbenzenecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at a controlled temperature, usually around room temperature to 50°C, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be compared with other similar compounds, such as:

  • **2-

Properties

IUPAC Name

2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-21-15(20)13-11(6-7-22-13)16-12(17)8-9-4-2-3-5-10(9)14(18)19/h2-7H,8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNMSZSPSGWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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